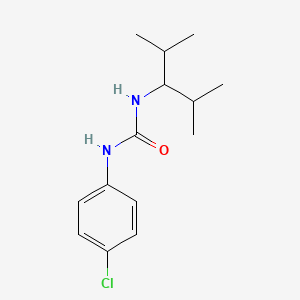
N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and is known for its high efficacy against a broad range of weeds. Diuron has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and its application in scientific research.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer, which ultimately inhibits the production of ATP and NADPH, essential components for the survival of plants.
Biochemical and Physiological Effects
Diuron has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the activity of photosystem II, leading to a decrease in chlorophyll content and photosynthetic activity. Diuron has also been shown to affect the activity of enzymes involved in respiration and protein synthesis, leading to a decrease in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a highly effective herbicide that has been extensively studied for its effects on plants and the environment. It is relatively easy to synthesize, and its effects on plants can be easily measured through a range of biochemical and physiological assays. However, diuron can be toxic to animals and humans, and its use in laboratory experiments requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of diuron. One area of research is the development of new herbicides that are more effective and less toxic than diuron. Another area of research is the study of the long-term effects of diuron on the environment, including its impact on soil health and the aquatic ecosystem. Additionally, the study of the molecular mechanisms underlying diuron's effects on plants and animals could provide new insights into the development of new herbicides and antifungal agents.
Métodos De Síntesis
Diuron can be synthesized through the reaction of 4-chlorophenyl isocyanate with isopropyl-N,N-dimethylcarbamate. The reaction yields N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea, which is then purified through crystallization or column chromatography. The synthesis of diuron is a well-established process and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Diuron has been widely used in scientific research to study its effects on plants, animals, and the environment. It has been studied for its potential use as an antifungal agent, as well as its effects on photosynthesis, respiration, and growth in plants. Diuron has also been used to study its impact on the aquatic ecosystem, including its effects on algae, fish, and other aquatic organisms.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)13(10(3)4)17-14(18)16-12-7-5-11(15)6-8-12/h5-10,13H,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIDCMNMASNQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

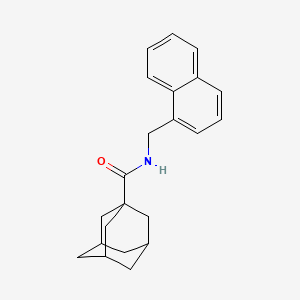
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
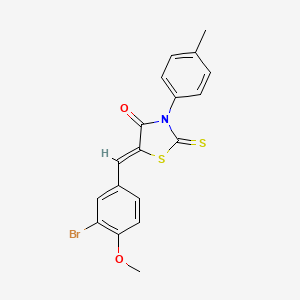
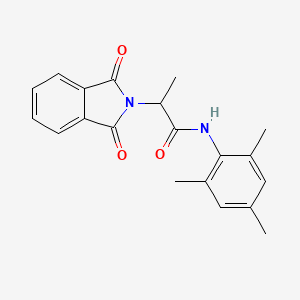
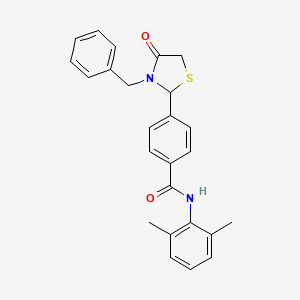
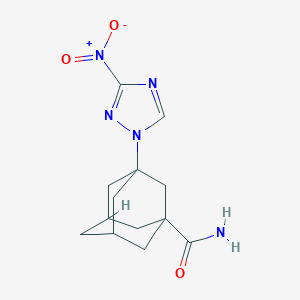
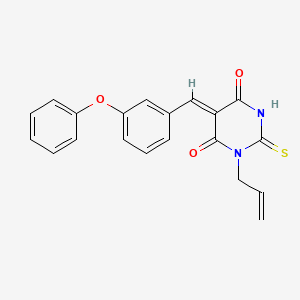

![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)

![[1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)